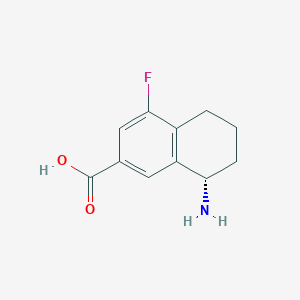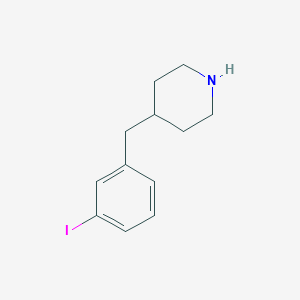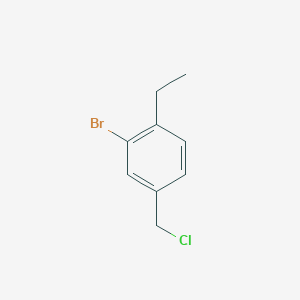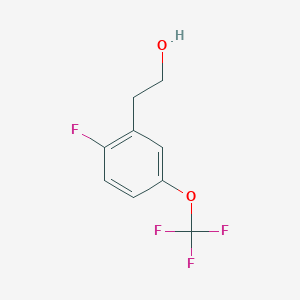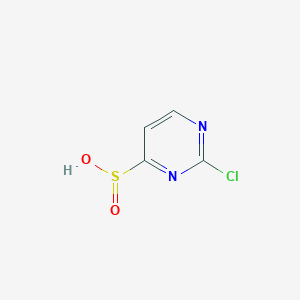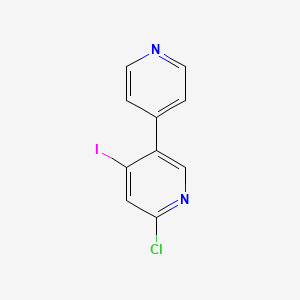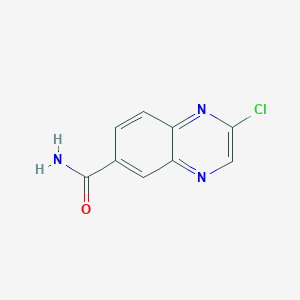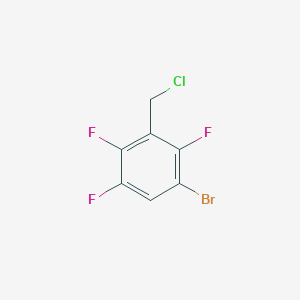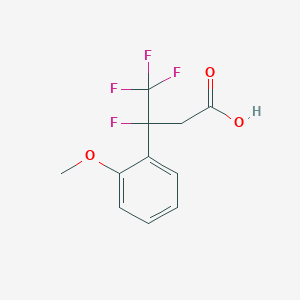
3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid is a fluorinated organic compound with potential applications in various fields of chemistry and industry. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid typically involves the introduction of fluorine atoms into the butanoic acid framework. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism by which 3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific pathways.
類似化合物との比較
Similar Compounds
3,4,4,4-Tetrafluoro-2,3-bis(trifluoromethyl)butanoic acid: Another fluorinated butanoic acid with different substitution patterns.
3-(4-Methoxyphenyl)butanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
(3R)-4,4-Difluoro-3-(4-methoxyphenyl)sulfonylbutanoic acid: Contains sulfonyl groups, leading to distinct reactivity.
Uniqueness
3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid is unique due to its specific arrangement of fluorine atoms and methoxyphenyl group, which confer unique chemical and biological properties not found in similar compounds.
特性
分子式 |
C11H10F4O3 |
|---|---|
分子量 |
266.19 g/mol |
IUPAC名 |
3,4,4,4-tetrafluoro-3-(2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H10F4O3/c1-18-8-5-3-2-4-7(8)10(12,6-9(16)17)11(13,14)15/h2-5H,6H2,1H3,(H,16,17) |
InChIキー |
LRPLZGRDMRNUHN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(CC(=O)O)(C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


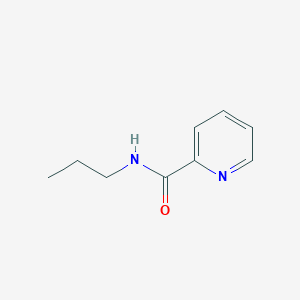
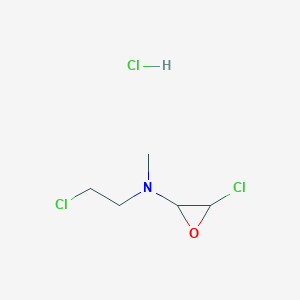
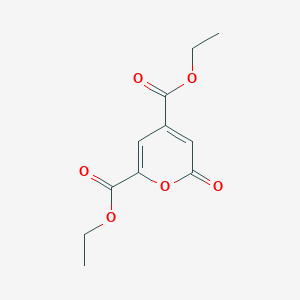
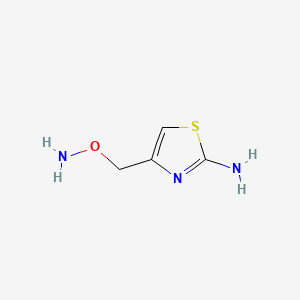
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

